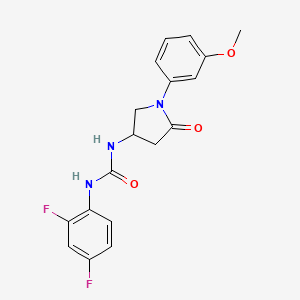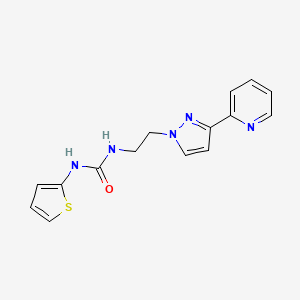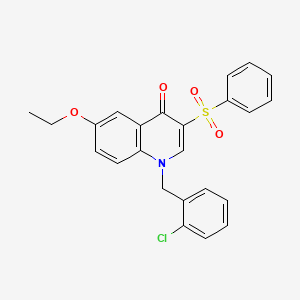
1-(2-chlorobenzyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known by its chemical name, C22H18ClNO4S, and has a molecular weight of 431.89 g/mol. In
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Quinolinones and their derivatives are synthesized through various chemical reactions, highlighting their structural diversity and potential for modifications. For example, studies on the synthesis of metabolites of certain quinoline derivatives provide insight into efficient synthesis routes, showcasing the use of protective groups in Friedel–Crafts reactions for high-yield outcomes (Mizuno et al., 2006). Furthermore, the synthesis of complex quinolinones involving crystal and molecular structure analysis via X-ray diffraction and DFT calculations indicates their structural versatility and potential for application in various fields (Qing-mei Wu et al., 2022).
Biological and Pharmaceutical Research
Quinolinone derivatives have been explored for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Novel synthetic approaches have led to the creation of compounds with promising biological activities. For instance, the synthesis of isoxazoline-incorporated quinolones showed potential antimicrobial and anti-inflammatory activities, suggesting their utility in developing therapeutic agents (Abhishek Kumar et al., 2014). Another study focused on quinolin-4-yl substituted malonates and related compounds, uncovering their synthetic pathways and hinting at their utility in further pharmacological research (W. Stadlbauer et al., 2006).
Antitumor and Antimicrobial Activities
Several studies have demonstrated the antitumor and antimicrobial potentials of quinolinone derivatives. The design and synthesis of new quinoline-based triazoles have been investigated for their antimicrobial and antimalarial agents, indicating the breadth of application in disease control and treatment (Y. Parthasaradhi et al., 2015). Moreover, research on novel quinoxaline sulfonamides with antibacterial activity reinforces the importance of these compounds in addressing bacterial infections (S. Alavi et al., 2017).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-ethoxyquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4S/c1-2-30-18-12-13-22-20(14-18)24(27)23(31(28,29)19-9-4-3-5-10-19)16-26(22)15-17-8-6-7-11-21(17)25/h3-14,16H,2,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNZIKNAXONSJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-ethoxyquinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

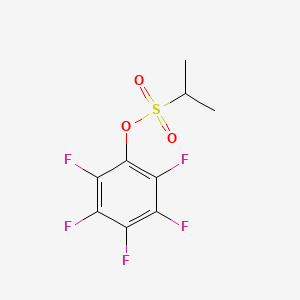
![5-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]pentanoic acid](/img/structure/B2385647.png)
![7-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B2385648.png)
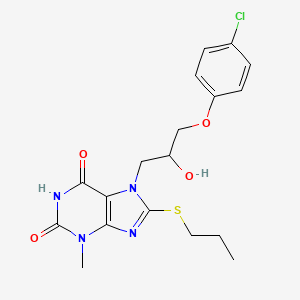
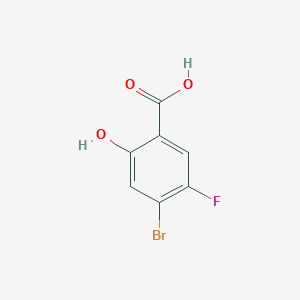
![2-[(3-bromobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2385653.png)
![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2385654.png)
![2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2385655.png)
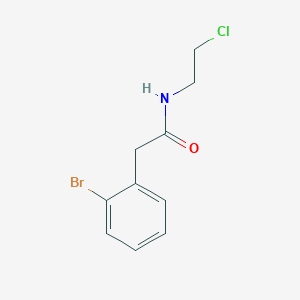
![2,4-dichloro-N-{[4-(2-oxopyrrolidin-1-yl)phenyl]methyl}quinoline-3-carboxamide](/img/structure/B2385659.png)
![2-[4-chloro-2-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B2385660.png)

